2-Methyl-4-nitroaniline sulphate
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Overview
Description
2-Methyl-4-nitroaniline sulphate is an organic compound with the chemical formula C7H8N2O2. It is a yellow to orange crystalline solid known for its stability and solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This compound is primarily used as an intermediate in the synthesis of dyes and pigments, particularly for cotton and linen fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitroaniline sulphate typically involves the nitration of ortho-toluidine. The process begins with the protection of the amino group using acylation with acetic acid. This is followed by nitration using concentrated nitric acid to obtain a nitrified solid. The nitrified solid is then subjected to hydrolysis using concentrated hydrochloric acid, and the pH is adjusted to 1-2 to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ortho-toluidine as the starting material, with acetic acid for acylation, concentrated nitric acid for nitration, and concentrated hydrochloric acid for hydrolysis. The final product is obtained through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitroaniline sulphate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc, tin, or iron with hydrochloric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
2-Methyl-4-aminophenol: Formed through reduction.
2-Methyl-4-nitroanisole: Formed through substitution reactions.
Scientific Research Applications
2-Methyl-4-nitroaniline sulphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitroaniline sulphate involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the methyl group at the ortho position.
4-Nitroaniline: Similar structure but lacks the methyl group at the para position.
2-Methyl-4-nitroanisole: Similar structure but has a methoxy group instead of an amino group.
Uniqueness
2-Methyl-4-nitroaniline sulphate is unique due to its specific combination of nitro and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in various research applications .
Properties
CAS No. |
71735-30-3 |
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Molecular Formula |
C7H10N2O6S |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-methyl-4-nitroaniline;sulfuric acid |
InChI |
InChI=1S/C7H8N2O2.H2O4S/c1-5-4-6(9(10)11)2-3-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4) |
InChI Key |
UWKHFVIRHXFVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N.OS(=O)(=O)O |
Related CAS |
67827-71-8 |
Origin of Product |
United States |
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